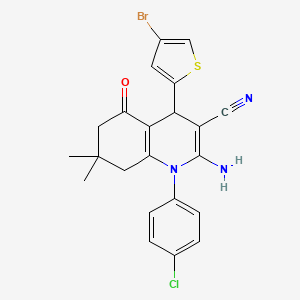![molecular formula C13H11BrN2O3 B11545024 N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11545024.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a double bond between carbon and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: 5-bromofuran-2-carbaldehyde and 4-methoxybenzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
作用机制
The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of the bromofuran moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, and the furan ring can enhance the compound’s ability to form coordination complexes with metal ions. These features make it a valuable compound for research and industrial applications.
属性
分子式 |
C13H11BrN2O3 |
|---|---|
分子量 |
323.14 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C13H11BrN2O3/c1-18-10-4-2-9(3-5-10)13(17)16-15-8-11-6-7-12(14)19-11/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI 键 |
DDKZUWCYBUIKRK-OVCLIPMQSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)Br |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-fluoroaniline](/img/structure/B11544946.png)
![N-({N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11544950.png)
![(4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11544968.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[4-(decyloxy)phenyl]urea](/img/structure/B11544976.png)

![2-chloro-5-iodo-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11544984.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11544992.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-4-chlorobenzohydrazide](/img/structure/B11545004.png)
![Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-](/img/structure/B11545025.png)
![4-methoxy-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11545031.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide](/img/structure/B11545036.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11545053.png)